molecular formula C13H19NO4S2 B2813423 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid CAS No. 1008671-72-4

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid

Cat. No.: B2813423
CAS No.: 1008671-72-4
M. Wt: 317.42
InChI Key: BUZREBMUVLYWFH-UHFFFAOYSA-N
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Description

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is an organic compound characterized by the presence of a sulfonylamino group attached to a dimethylphenyl ring and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid typically involves multi-step organic reactions. One common method includes the sulfonylation of 2,4-dimethylaniline followed by the introduction of the butanoic acid moiety. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonylamino group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)sulfonylamino]-3-methoxypropanoic acid
  • 2-[(2,4-Dimethylphenyl)sulfonylamino]benzoic acid

Uniqueness

2-(2,4-dimethylbenzenesulfonamido)-4-(methylsulfanyl)butanoic acid is unique due to its specific structural features, such as the combination of a sulfonylamino group with a methylsulfanyl-substituted butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-[(2,4-dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-9-4-5-12(10(2)8-9)20(17,18)14-11(13(15)16)6-7-19-3/h4-5,8,11,14H,6-7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZREBMUVLYWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC(CCSC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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